molecular formula C12H15NO5 B2827311 Tert-butyl 2-methoxy-4-nitrobenzoate CAS No. 1232688-45-7

Tert-butyl 2-methoxy-4-nitrobenzoate

Cat. No.: B2827311
CAS No.: 1232688-45-7
M. Wt: 253.254
InChI Key: JHLUGEWQCKDIDU-UHFFFAOYSA-N
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Description

Tert-butyl 2-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO5. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a methoxy group and a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxy-4-nitrobenzoate typically involves the esterification of 2-methoxy-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-methoxy-4-nitroaniline.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitrobenzoic acid

Scientific Research Applications

Tert-butyl 2-methoxy-4-nitrobenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-4-nitrobenzoate depends on its chemical transformations. For instance, when reduced to its amine derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    Methyl 2-methoxy-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 2-methoxy-4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    2-methoxy-4-nitrobenzoic acid: The parent acid form without the ester group

Uniqueness: Tert-butyl 2-methoxy-4-nitrobenzoate is unique due to the presence of the bulky tert-butyl ester group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its methyl and ethyl counterparts .

Properties

IUPAC Name

tert-butyl 2-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)9-6-5-8(13(15)16)7-10(9)17-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLUGEWQCKDIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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